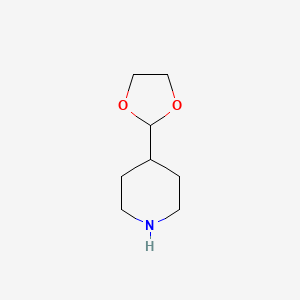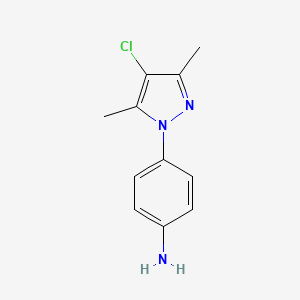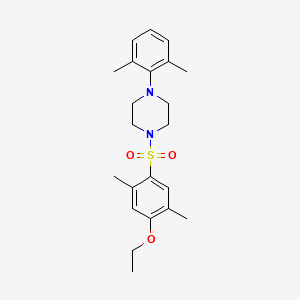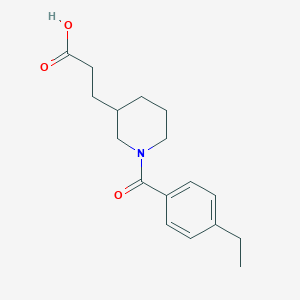
3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is a chemical compound . It is also known as "3-(4-Ethylbenzoyl)propionic acid" . It is used for research and development purposes .
Synthesis Analysis
A new Co(II) complex, [CoL2·(H2O)4]·4H2O (HL = 3-(4-ethylbenzoyl)propionic acid), has been synthesized by one-pot reaction of 3-(4-ethylbenzoyl)propionic acid, NaOH and cobalt(II) acetate tetra hydrate in CH3CH2OH/ H2O (v: v = 3: 1) solution .Molecular Structure Analysis
The crystal structure of [CoL2·(H2O)4]·4H2O has been characterized by single crystal X-ray diffraction analysis . The Co (II) complex belongs to monoclinic, space group P121/n1 .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The molecular formula of “3-Piperidinepropanoic acid, 1-(4-ethylbenzoyl)-” is C12H14O3 . Its molecular weight is 206.24 .Aplicaciones Científicas De Investigación
Antimicrobial and Molluscicidal Activity
Studies have identified compounds with structures related to piperidine derivatives demonstrating significant antimicrobial and molluscicidal activities. For instance, prenylated benzoic acid derivatives isolated from Piper aduncum leaves exhibited notable antibacterial properties (Orjala et al., 1993). These findings suggest potential applications of such compounds in addressing bacterial infections and pest control.
Anticancer Agents
Research into propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole revealed promising anticancer capabilities. Specific compounds demonstrated strong anticancer activities relative to doxorubicin, suggesting their potential as therapeutic agents against cancer (Rehman et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds incorporating piperidine elements has been a subject of study to understand their conformation and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid provided insights into the conformation of the piperazine ring and its dihedral angles with the benzene ring, which is crucial for understanding the compound's chemical behavior and potential applications (Faizi et al., 2016).
Removal and Recovery of Anions
Compounds with piperidine structure have been synthesized and tested for their ability to selectively precipitate anions, demonstrating applications in environmental chemistry and water treatment. For instance, 4-Aminobenzoic acid derivatives showed readiness to react with oxyanions of Group VIB and vanadium, suggesting their utility in the removal and recovery of specific anions from aqueous solutions (Heininger & Meloan, 1992).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
Propiedades
IUPAC Name |
3-[1-(4-ethylbenzoyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-13-5-8-15(9-6-13)17(21)18-11-3-4-14(12-18)7-10-16(19)20/h5-6,8-9,14H,2-4,7,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBXJMSFOHIAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-Oxo-2-(propan-2-ylamino)ethyl] 4-formylbenzoate](/img/structure/B2824579.png)
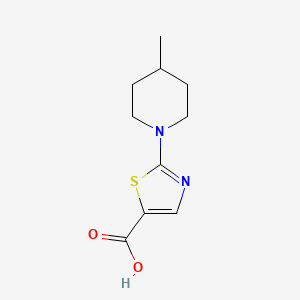

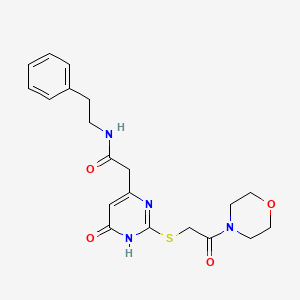
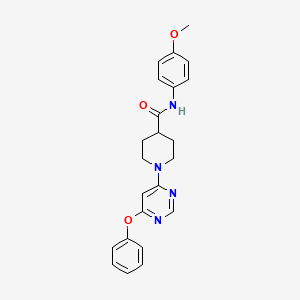

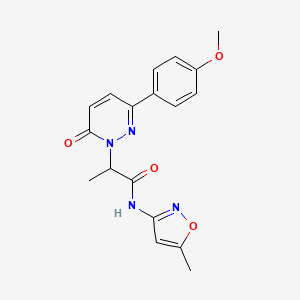
![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone](/img/structure/B2824590.png)
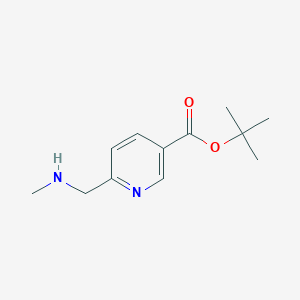
![N-(2-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2824593.png)
![3-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2824595.png)
